2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-4-2-3-5-17(16)25-13-18(22)20-15-10-19-21(12-15)11-14-6-8-24-9-7-14/h2-5,10,12,14H,6-9,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSRJGNCQBEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule with potential pharmacological applications. It combines a methoxyphenoxy group, a tetrahydropyran moiety, and a pyrazole ring, which are known to exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of:
- A methoxyphenoxy group that may enhance lipophilicity and biological interactions.
- A tetrahydropyran ring which can influence the compound's stereochemistry and reactivity.
- A pyrazole moiety that is associated with various biological activities.
The biological activity of this compound is presumed to involve interaction with specific molecular targets such as receptors and enzymes. The presence of the pyrazole ring suggests potential activity as an allosteric modulator or inhibitor in various signaling pathways, particularly those involving neurotransmitter systems.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, pyrazole-based compounds have been shown to inhibit bacterial growth and biofilm formation against pathogens like Pseudomonas aeruginosa . The incorporation of methoxy and tetrahydropyran groups may enhance these effects by improving solubility and membrane permeability.
Anti-inflammatory Effects
Compounds similar to this compound have been documented to possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
Neuroprotective Properties
The modulation of NMDA receptors by pyrazole-containing compounds has been highlighted in recent research. These compounds may serve as positive allosteric modulators, enhancing synaptic transmission and offering neuroprotective effects against excitotoxicity . The unique structure of this compound could provide a novel approach for treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including those with methoxy and tetrahydropyran substituents. Results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : In vivo models demonstrated that pyrazole derivatives reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases .
- Neuroprotective Studies : Research involving NMDA receptor modulation showed that certain pyrazole derivatives improved cognitive function in animal models by enhancing glutamatergic signaling pathways .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and anti-cancer activities. The specific structural modifications in this compound may enhance its efficacy and selectivity for biological targets.
Case Study : In a study exploring pyrazole derivatives, compounds with similar structures were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
Agrochemical Development
As an intermediate in the synthesis of agrochemicals, this compound can be utilized to develop new herbicides or pesticides. The methoxyphenoxy group may enhance the lipophilicity of the compound, facilitating better absorption and efficacy in plant systems.
Case Study : A related compound was tested for herbicidal activity against common weeds, demonstrating significant growth inhibition at low concentrations. This indicates that similar modifications could lead to effective agrochemical products.
Material Science
The unique structural characteristics of this compound allow it to be explored as a building block for polymers or other materials with specific properties such as thermal stability or mechanical strength.
Case Study : Research into polymers derived from similar acetamide compounds showed enhanced mechanical properties and thermal stability compared to traditional materials. This opens avenues for developing advanced materials for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide-Pyrazole Core
Table 1: Key Structural Differences Among Analogues
Key Observations :
Functional Analogues in Therapeutic Research
Key Observations :
- The target compound’s tetrahydropyran group is a recurring motif in drug candidates for enhancing metabolic stability and solubility .
- Unlike benzotriazole-containing analogues (e.g., Compound 40), the target compound lacks an electron-deficient heterocycle, which may reduce off-target interactions .
Comparative Reactivity :
- The 2-methoxyphenoxy group may undergo demethylation under acidic conditions, unlike phenyl or benzotriazole derivatives .
- Pyrazole C–H functionalization is feasible in analogues but unexamined in the target compound .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, and how can reaction efficiency be optimized?
- Methodology :
- Use a coupling reaction between 2-(2-methoxyphenoxy)acetic acid and the pyrazole amine derivative, employing carbodiimide reagents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .
- Optimize reaction efficiency by varying solvent polarity (e.g., DMF for solubility vs. DCM for steric control), temperature (0–25°C to minimize side reactions), and stoichiometry (1.2–1.5 equivalents of coupling reagent). Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) can predict optimal conditions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the methoxyphenoxy group (δ 3.8–4.2 ppm for OCH3), acetamide carbonyl (δ 165–170 ppm), and pyrazole/tetrahydropyran substituents .
- LC-MS : Confirm molecular weight (M+H+ calculated for C19H23N3O4: 366.17 g/mol) and purity (>95% by area-under-curve).
- X-ray crystallography (if crystals form): Resolve steric effects of the tetrahydropyran-methyl group on pyrazole conformation .
Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?
- Methodology :
- The tetrahydro-2H-pyran-4-yl methyl group enhances solubility (lower logP vs. purely aromatic analogs) due to its semi-polar oxygen atom. Compare via HPLC logD7.4 measurements .
- Steric effects from the tetrahydropyran group may reduce binding affinity in crowded enzymatic pockets; assess via competitive fluorescence polarization assays .
Advanced Research Questions
Q. How can contradictory bioactivity data in kinase inhibition assays involving this compound be resolved?
- Methodology :
- Verify compound purity (HPLC, elemental analysis) and stability (incubate in assay buffer for 24h).
- Conduct counter-screens against off-target kinases (e.g., EGFR, VEGFR) using selectivity panels.
- Use molecular docking (AutoDock Vina) to identify binding poses conflicting with activity data, followed by alanine-scanning mutagenesis of putative target kinases .
Q. What computational strategies predict the binding mode of this compound to protein targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the acetamide group in the ATP-binding pocket.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for hydrogen bonding between the methoxyphenoxy group and catalytic lysine residues .
- Validate with Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What methodologies establish structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Synthesize analogs with variations in:
- Methoxyphenoxy group (replace with halogens or nitro groups).
- Tetrahydropyran substituent (replace with piperidine or cyclohexane).
- Test in dose-response assays (IC50) against primary targets.
- Apply CoMFA/CoMSIA models to correlate substituent electronegativity with activity .
Q. How can discrepancies in cytotoxicity profiles between in vitro and ex vivo models be addressed?
- Methodology :
- Assess metabolic stability using liver microsomes (e.g., CYP3A4/2D6 inhibition).
- Perform 3D tumor spheroid assays to mimic in vivo tissue penetration barriers.
- Use PK/PD modeling to reconcile ex vivo plasma concentrations with in vitro IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
